molecular formula C13H16F3N3O3 B2579722 tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate CAS No. 2375269-69-3

tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate

Cat. No.: B2579722
CAS No.: 2375269-69-3
M. Wt: 319.284
InChI Key: ASMGRVGLIZSMKS-UHFFFAOYSA-N
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Description

tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a trifluoromethyl group, a tert-butyl ester, and a pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.

    Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the pyridazine with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridazine ring provides a rigid framework that facilitates specific interactions. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl ®-3-methyl-4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is unique due to its combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not commonly found in other similar compounds.

Properties

IUPAC Name

tert-butyl 1-oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-5-4-7-8(6-19)9(13(14,15)16)17-18-10(7)20/h4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMGRVGLIZSMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NNC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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